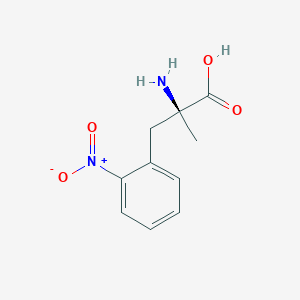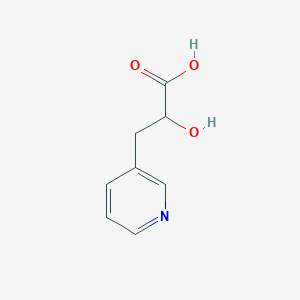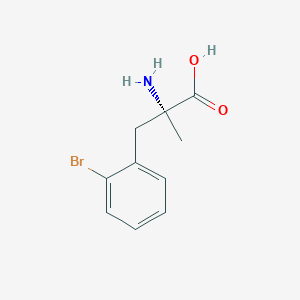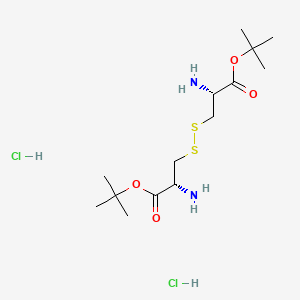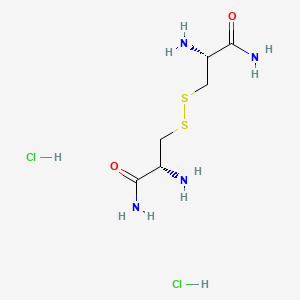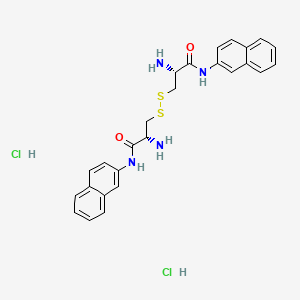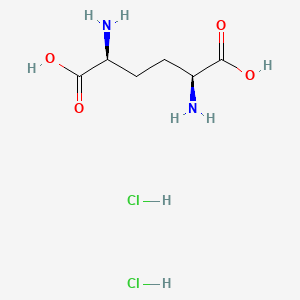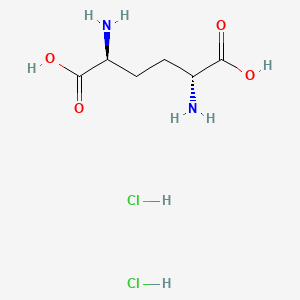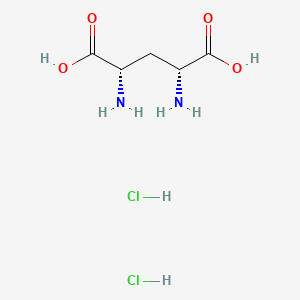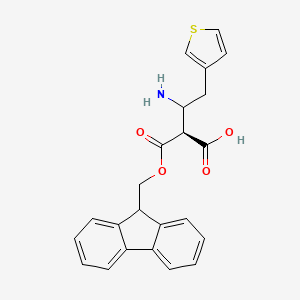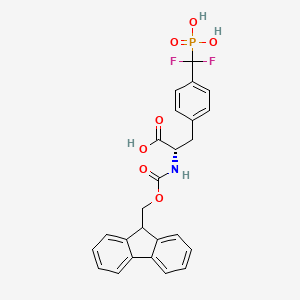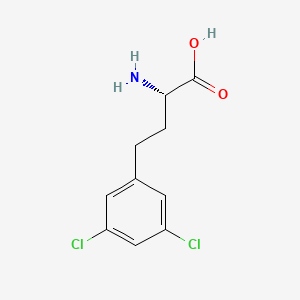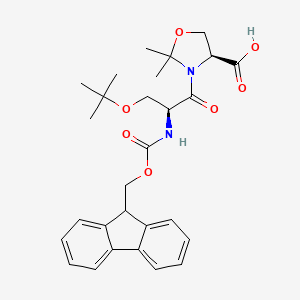
Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH
描述
The compound Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH is a derivative used in peptide synthesis. It is a protected form of serine, an amino acid, where the serine residues are protected by different groups to prevent unwanted reactions during peptide synthesis. The Fmoc group is used for temporary protection of the amino group, while the Tbu (tert-butyl) and Psime,Mepro (trimethylsilyl and methylproline) groups protect the hydroxyl groups of serine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH typically involves the following steps:
Protection of Serine Hydroxyl Groups: The hydroxyl groups of serine are protected using tert-butyl and trimethylsilyl groups. This is achieved by reacting serine with tert-butyl chloride and trimethylsilyl chloride in the presence of a base such as triethylamine.
Fmoc Protection: The amino group of serine is protected using the Fmoc group. This is done by reacting the protected serine with Fmoc chloride in the presence of a base like sodium carbonate.
Coupling of Protected Serine Residues: The protected serine residues are then coupled together using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In industrial settings, the synthesis of This compound is carried out using automated peptide synthesizers. These machines automate the addition of reagents and the removal of protecting groups, allowing for the efficient and large-scale production of peptides.
化学反应分析
Types of Reactions:
Deprotection Reactions: The compound undergoes deprotection reactions to remove the protecting groups. For example, the Fmoc group is removed using a base such as piperidine, while the tert-butyl and trimethylsilyl groups are removed using acids like trifluoroacetic acid.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains. This is typically done using coupling reagents like DCC or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for tert-butyl and trimethylsilyl removal.
Coupling: DCC or DIC in the presence of DMAP.
Major Products Formed:
Deprotected Serine: After deprotection, the serine residues are free to participate in further peptide synthesis.
Extended Peptide Chains: After coupling, longer peptide chains are formed.
科学研究应用
Chemistry:
Peptide Synthesis: The compound is used in the synthesis of peptides, which are important in various fields including drug development and biochemical research.
Biology:
Protein Engineering: The compound is used in the synthesis of peptides for protein engineering studies, where modified peptides are used to study protein structure and function.
Medicine:
Drug Development: The compound is used in the synthesis of peptide-based drugs, which have applications in treating various diseases such as cancer and diabetes.
Industry:
Biotechnology: The compound is used in the production of peptides for use in biotechnology applications, such as the development of biosensors and diagnostic tools.
作用机制
The compound Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH exerts its effects through the following mechanisms:
Protection of Functional Groups: The protecting groups prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.
Facilitation of Peptide Synthesis: The protected serine residues can be selectively deprotected and coupled with other amino acids to form longer peptide chains.
相似化合物的比较
Fmoc-Ser(Trt)-OH: A similar compound where the hydroxyl group of serine is protected by a trityl group instead of tert-butyl and trimethylsilyl groups.
Fmoc-Thr(Tbu)-OH: A similar compound where threonine, another amino acid, is protected by a tert-butyl group.
Uniqueness:
Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH: is unique in its combination of protecting groups, which provide specific advantages in peptide synthesis, such as increased stability and selectivity during deprotection and coupling reactions.
属性
IUPAC Name |
(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O7/c1-27(2,3)36-15-22(24(31)30-23(25(32)33)16-37-28(30,4)5)29-26(34)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,29,34)(H,32,33)/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEDICXRSSILSN-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000164-43-1 | |
| Record name | 4-Oxazolidinecarboxylic acid, 3-[(2S)-3-(1,1-dimethylethoxy)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-oxopropyl]-2,2-dimethyl-, (4S)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


